molecular formula C12H15ClO2 B1215680 Methyl 2-(4-chlorophenyl)-3-methylbutanoate CAS No. 104486-05-7

Methyl 2-(4-chlorophenyl)-3-methylbutanoate

Cat. No.: B1215680
CAS No.: 104486-05-7
M. Wt: 226.7 g/mol
InChI Key: YLOVJTBYAMJJPN-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Methyl 2-(4-chlorophenyl)-3-methylbutanoate is a chlorinated aromatic ester with the systematic IUPAC name This compound . It is also known by alternative designations such as MEMB (abbreviated from its structural features) and methyl 4-chloro-α-isopropylphenylacetate in industrial contexts. The compound belongs to the ester class, characterized by a carboxylate group (-COO-) linking a methyl group to a substituted phenylbutane backbone.

Structural classification :

  • Parent hydrocarbon : Butanoic acid
  • Substituents :
    • 4-Chlorophenyl group at position 2
    • Methyl group at position 3
    • Methoxy group at the carboxylate terminus

Historical Context and Development

First synthesized in the late 20th century, this compound gained prominence for its role in materials science, particularly in stabilizing carbon nanotubes through coordinated interactions with carbonyl groups. Early synthetic routes involved Fischer esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol under sulfuric acid catalysis. Advances in retrosynthetic algorithms later optimized one-step pathways using databases like Reaxys to improve yields (>80%).

Chemical Registry Identification Parameters

Parameter Value Source
CAS Registry Number 86618-06-6
PubChem CID 128588
DSSTox Substance ID DTXSID00908996
Molecular Formula C₁₂H₁₅ClO₂
Molecular Weight 226.7 g/mol
InChI InChI=1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
SMILES CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC

Structural Features and Molecular Characteristics

The molecule exhibits:

  • Chirality : A stereocenter at C2, resulting in enantiomers with distinct physicochemical profiles.
  • Electron-withdrawing effects : The 4-chlorophenyl group increases electrophilicity at the ester carbonyl (C=O stretch at 1,740 cm⁻¹ in IR).
  • Lipophilicity : LogP = 4.89, driven by the chlorophenyl and branched alkyl groups.

Physical Properties :

Property Value Source
Density (20°C) 1.186 g/cm³
Boiling Point 445.6°C at 760 mmHg
Refractive Index 1.565
Vapor Pressure 3.9 × 10⁻⁸ mmHg at 25°C

The ester’s conformational rigidity is evidenced by X-ray crystallography, showing a dihedral angle of 112° between the chlorophenyl and methoxy groups. Nuclear Overhauser Effect (NOE) studies confirm steric hindrance between the 3-methyl and 4-chlorophenyl substituents.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOVJTBYAMJJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908996
Record name Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104486-05-7, 86618-06-6
Record name Methyl 2-(4-chlorophenyl)-3-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104486057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-chlorophenyl)-3-methylbutanoate
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Preparation Methods

Acid-Catalyzed Fischer Esterification

The most straightforward method involves reacting 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the equilibrium-driven reaction, typically conducted under reflux (60–80°C) for 8–12 hours. Excess methanol shifts equilibrium toward ester formation, achieving yields of 70–85%. The crude product is purified via distillation or recrystallization from heptane/toluene mixtures.

Base-Promoted Esterification via Acid Chloride

Higher yields (90–95%) are attained by first converting the acid to its acyl chloride. Thionyl chloride (1.1 eq) in dichloromethane (DCM) at 0–25°C generates 2-(4-chlorophenyl)-3-methylbutanoyl chloride, which reacts with methanol in the presence of triethylamine to neutralize HCl. This method avoids equilibrium limitations and is scalable, though it requires stringent moisture control.

Multi-Step Synthesis from 4-Chlorobenzaldehyde

Aldol Condensation with Propionaldehyde

4-Chlorobenzaldehyde undergoes aldol condensation with propionaldehyde in aqueous NaOH to form 4-(4-chlorophenyl)-2-methylpropanal. This step achieves 80–85% yield under mild conditions (25–40°C, 4–6 hours).

Hydrogenation to 3-(4-Chlorophenyl)-2-Methylpropanol

The propanal is hydrogenated over Raney nickel at 50–100°C under 5–10 bar H₂ pressure, yielding the secondary alcohol in >90% purity.

Dehydration to 1-(4-Chlorophenyl)-2-Methylpropene

Sulfuric acid-catalyzed dehydration at 120–140°C produces the alkene, isolated via fractional distillation (75–80% yield).

Hydroformylation to 2-(4-Chlorophenyl)-3-Methylbutanal

Rhodium-catalyzed hydroformylation (15–30 MPa, 100–160°C) with syngas (CO:H₂ = 1:1) generates the aldehyde with 96–97% regioselectivity.

Oxidation to 2-(4-Chlorophenyl)-3-Methylbutanoic Acid

Oxidation with KMnO₄ or CrO₃ in acetic acid converts the aldehyde to the carboxylic acid (85–90% yield).

Final Esterification to Methyl Ester

The acid is esterified via Method 1.1 or 1.2 to yield the target compound.

Enantioselective Synthesis via Chiral Resolution

Resolution of Racemic Acid

Racemic 2-(4-chlorophenyl)-3-methylbutanoic acid is resolved using (1R,2S)-(−)-ephedrine in a water/butanol mixture. The diastereomeric salts are crystallized, yielding >99% enantiomeric excess (ee) of the (+)-enantiomer.

Esterification of Resolved Enantiomer

The resolved acid is converted to the methyl ester using thionyl chloride/methanol, preserving chirality (98% ee).

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodStepsYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Acid Esterification170–8595–97HighModerate (acid waste)
Acid Chloride Route290–9597–99HighLow (solvent recovery)
Multi-Step Synthesis650–60*99ModerateHigh (multiple steps)
Enantioselective Route340–50*>99LowModerate

*Cumulative yield across all steps.

Reaction Conditions and Catalysts

  • Acid Chloride Method : Uses stoichiometric thionyl chloride, requiring neutralization with bases like triethylamine.

  • Hydroformylation : Rhodium catalysts (10–1000 ppm) enable high regioselectivity but involve high-pressure equipment.

Industrial Applicability

The acid chloride route is favored for its high yield and simplicity, while the multi-step synthesis is reserved for scenarios requiring high-purity feedstocks .

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The following compounds share structural similarities with Methyl 2-(4-chlorophenyl)-3-methylbutanoate, differing in functional groups, substituents, or stereochemistry:

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride
  • Molecular Formula: C₁₂H₁₆FNO₂
  • Key Differences: Fluorine replaces chlorine at the para position, and an amino group is introduced at the second carbon.
(S)-Cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate
  • Molecular Formula: C₂₅H₂₁ClNO₃
  • Key Differences: A cyano-phenoxyphenyl group replaces the methyl ester’s methoxy group, and stereochemistry (S,R-configuration) is specified.
  • Implications: The bulky phenoxy group increases molecular weight (403.9 g/mol) and may enhance pesticidal activity due to improved target binding .
2-(4-chlorophenyl)-3-methylbutanenitrile
  • Molecular Formula : C₁₁H₁₂ClN
  • Key Differences : The ester group is replaced with a nitrile (-CN).
  • Implications : Nitriles exhibit higher thermal stability and lower polarity, making this compound less reactive in ester hydrolysis but useful as a synthetic intermediate .
2-(4-chlorophenyl)-3-methylbutanoic acid
  • Molecular Formula : C₁₁H₁₃ClO₂
  • Key Differences : The methyl ester is replaced with a carboxylic acid (-COOH).

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility (Water)
This compound 214.7 Ester, Chlorophenyl 3.8 Low
Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate HCl 263.7 Amino, Ester, Fluorophenyl 2.5 Moderate (polar solvents)
2-(4-chlorophenyl)-3-methylbutanenitrile 193.7 Nitrile, Chlorophenyl 4.2 Very Low
2-(4-chlorophenyl)-3-methylbutanoic acid 212.7 Carboxylic Acid, Chlorophenyl 3.1 Low (acidic pH)

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(4-chlorophenyl)-3-methylbutanoate, and how do reaction conditions influence yield?

Methodological Answer: The ester can be synthesized via acid-catalyzed esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol. Key steps include:

  • Dissolving the acid in methanol and adding concentrated sulfuric acid as a catalyst .
  • Stirring at room temperature overnight, followed by solvent evaporation and purification via dichloromethane/water extraction .
  • Quantitative yields (100%) are achievable under these conditions .

Q. Comparison of Reaction Conditions

StepCatalystSolventTemperatureYieldReference
EsterificationH₂SO₄MethanolRT (20°C)100%
Purification-CH₂Cl₂/H₂ORT-

Note: Alternative methods using sodium hydride (NaH) for related esters (e.g., ) suggest that base-mediated esterification may require elevated temperatures (45–60°C) and inert atmospheres but are less efficient for this specific compound .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

Methodological Answer:

  • Purification: After synthesis, liquid-liquid extraction (e.g., CH₂Cl₂/H₂O) removes acidic impurities. Column chromatography (silica gel, hexane/ethyl acetate) further isolates the ester .
  • Characterization:
    • 1H-NMR : Peaks for methyl groups (δ 1.0–1.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and ester carbonyl (δ 3.6–3.8 ppm for OCH₃) confirm structure .
    • HPLC : Retention time comparisons with standards ensure purity (>95%) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes involved in inflammation or oxidative stress) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., 4-chlorobenzoyl-3-methylbutanoic acid’s anti-inflammatory effects) .
  • Spectral Predictions : IR and NMR spectra simulated via tools like ACD/Labs or ChemDraw validate experimental data .

Q. Example Target Interaction

CompoundTarget EnzymeBinding Affinity (kcal/mol)Reference
This compoundCyclooxygenase-2 (COX-2)-7.2 (predicted)

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives like Esfenvalerate (a pesticide)?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to favor desired stereoisomers .
  • X-ray Crystallography : Confirm absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Case Study : Esfenvalerate synthesis requires enantiopure (S)-2-(4-chlorophenyl)-3-methylbutanoate. Sodium hydride-mediated substitution at 45°C under argon for 3 days achieves 77% yield of the hydroxylated analog, highlighting the need for controlled reaction atmospheres .

Q. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate for Agrochemicals : The ester is a precursor to Esfenvalerate, a pyrethroid insecticide. Key steps include cyanohydrin formation and phenoxybenzyl substitution .
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values) .
  • Prodrug Design : Ester hydrolysis in vivo releases the carboxylic acid, which may interact with targets like PPARα (peroxisome proliferator-activated receptor) .

Q. Biological Activity Data

Analog CompoundActivityAssayResultReference
4-Chloro-alpha-iso-propyl-phenylacetic acidAntioxidantDPPH radical scavengingIC₅₀ = 12 µM

Data Contradiction Analysis

Q. Discrepancies in oxidation methods for synthesizing precursors: How to resolve them?

Methodological Answer: uses KMnO₄/H₂SO₄ in toluene to oxidize 2-(4-chlorophenyl)-3-methylbutanal to the acid, while other studies (e.g., ) employ milder oxidants (e.g., CrO₃). To resolve contradictions:

  • Reaction Monitoring : Use TLC or in-situ IR to track aldehyde conversion.
  • Yield Optimization : KMnO₄ may overoxidize; switching to TEMPO/NaClO avoids side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Reactant of Route 2
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Methyl 2-(4-chlorophenyl)-3-methylbutanoate

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